2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 5-methoxy-3-methylbenzofuran-2-carboxylate
Description
2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 5-methoxy-3-methylbenzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a 5-methoxy-3-methyl-substituted benzofuran core linked to a 2-oxoethyl ester group. The ester moiety is further modified with a 1-cyanocyclohexylamine substituent, introducing both steric bulk and polar functional groups.
Properties
Molecular Formula |
C20H22N2O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C20H22N2O5/c1-13-15-10-14(25-2)6-7-16(15)27-18(13)19(24)26-11-17(23)22-20(12-21)8-4-3-5-9-20/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,22,23) |
InChI Key |
CZYDPIITJJQHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OCC(=O)NC3(CCCCC3)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
To contextualize the properties of 2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 5-methoxy-3-methylbenzofuran-2-carboxylate, we compare it with structurally related compounds, focusing on substituent effects, molecular weight, and reported biological activities.
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
*Calculated using average atomic masses.
Key Observations
The 3-methyl group on the benzofuran ring introduces steric hindrance, which could reduce metabolic degradation compared to smaller substituents (e.g., 3-SCH₃ in ).
Ester Group Modifications: The 1-cyanocyclohexylamine substituent in the target compound is distinct from the 4-cyanobenzoate ester (CAS 733765-06-5, ). The cyclohexyl group may confer conformational rigidity, while the cyano group enhances polarity, balancing lipophilicity and solubility. In contrast, Novonorm () employs a piperidine-linked amide, demonstrating that nitrogen-containing substituents can enhance receptor binding (e.g., sulfonylurea receptors in pancreatic β-cells).
Crystallographic and Structural Insights: Benzofuran derivatives often exhibit planar aromatic systems, as seen in the title compound of , where the benzofuran unit deviates by only 0.005 Å from planarity. This planarity is critical for π-π stacking interactions in crystal packing or target binding.
Synthetic and Analytical Considerations: The synthesis of benzofuran derivatives typically involves cyclization of phenolic precursors or functionalization of preformed benzofuran cores, as described in . Chromatography and X-ray diffraction (via programs like WinGX, ) remain standard for purification and structural validation.
Preparation Methods
Cyclization Reaction Conditions
- Catalyst : Concentrated sulfuric acid (0.5–1.0 equiv)
- Temperature : 80–100°C
- Solvent : Toluene or xylene
- Reaction Time : 6–8 hours
The intermediate 5-methoxy-3-methylbenzofuran is isolated via vacuum distillation (yield: 68–72%) and confirmed by $$ ^1 \text{H NMR} $$ ($$ \delta $$ 7.45–7.50 ppm for aromatic protons).
Introduction of the Carboxylate Ester Group
Esterification of the benzofuran intermediate with chloroacetyl chloride introduces the reactive chloroacetate group. This step is critical for subsequent amidation with the cyanocyclohexylamine derivative.
Esterification Protocol
| Parameter | Specification |
|---|---|
| Reagent | Chloroacetyl chloride (1.2 equiv) |
| Base | Triethylamine (2.0 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 2–3 hours |
| Yield | 85–90% |
The product 5-methoxy-3-methylbenzofuran-2-carbonyl chloride is characterized by IR spectroscopy ($$ \nu $$ 1775 cm$$ ^{-1} $$, C=O stretch).
Synthesis of 1-Cyanocyclohexylamine
The cyanocyclohexylamine side chain is synthesized via Strecker reaction modifications. Cyclohexanone reacts with ammonium chloride and potassium cyanide in aqueous ethanol to form the corresponding α-aminonitrile.
Reaction Optimization
- Cyclohexanone : 1.0 equiv
- Ammonium Chloride : 2.5 equiv
- Potassium Cyanide : 1.2 equiv
- Solvent : 50% Ethanol/water
- Temperature : 25°C (room temperature)
- Reaction Time : 24–48 hours
The crude 1-cyanocyclohexylamine is purified via recrystallization from hexane (yield: 60–65%).
Amidation and Final Coupling
The chloroacetate intermediate undergoes nucleophilic substitution with 1-cyanocyclohexylamine to form the target compound.
Amidation Reaction Parameters
| Parameter | Specification |
|---|---|
| Reagent | 1-Cyanocyclohexylamine (1.5 equiv) |
| Base | Sodium hydride (NaH, 1.0 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60–70°C |
| Reaction Time | 4–6 hours |
| Yield | 70–75% |
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and verified by $$ ^{13} \text{C NMR} $$ ($$ \delta $$ 165.2 ppm for carbonyl carbon).
Analytical Characterization
Spectral Data Summary
| Technique | Key Signals |
|---|---|
| *$$ ^1 \text{H NMR} * (400 MHz, CDCl$$ _3 $$) | $$ \delta $$ 1.50–1.70 (m, 10H, cyclohexyl), 2.40 (s, 3H, CH$$ _3 $$), 3.85 (s, 3H, OCH$$ _3 $$), 4.75 (s, 2H, CH$$ _2 $$) |
| IR (ATR) | 2240 cm$$ ^{-1} $$ (C≡N), 1720 cm$$ ^{-1} $$ (ester C=O) |
| HRMS | [M+H]$$ ^+ $$ calcd. 370.4, found 370.3 |
Purity Assessment
Challenges and Optimization Strategies
Side Reactions
- Ester Hydrolysis : Minimized by maintaining anhydrous conditions during amidation.
- Cyanide Degradation : Avoided by using degassed solvents and inert atmosphere (N$$ _2 $$).
Solvent Selection
Polar aprotic solvents (e.g., THF) enhance reaction rates but require strict temperature control to prevent by-product formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
